Bis(2,3,3,3-tetrachloropropyl) ether

Catalog No.
S565225
CAS No.
127-90-2
M.F
C6H6Cl8O
M. Wt
377.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2,3,3,3-tetrachloropropyl) ether

CAS Number

127-90-2

Product Name

Bis(2,3,3,3-tetrachloropropyl) ether

IUPAC Name

1,1,1,2-tetrachloro-3-(2,3,3,3-tetrachloropropoxy)propane

Molecular Formula

C6H6Cl8O

Molecular Weight

377.7 g/mol

InChI

InChI=1S/C6H6Cl8O/c7-3(5(9,10)11)1-15-2-4(8)6(12,13)14/h3-4H,1-2H2

InChI Key

LNJXZKBHJZAIKQ-UHFFFAOYSA-N

SMILES

C(C(C(Cl)(Cl)Cl)Cl)OCC(C(Cl)(Cl)Cl)Cl

Synonyms

1,1’-Oxybis[2,3,3,3-tetrachloropropane; Bis(2,3,3,3-tetrachloropropyl) Ether; 2,3,3,3,2’,3’,3’,3’-Octachlorodipropyl Ether; Octachloro-di-n-propyl Ether; Octachlorodipropyl Ether; SV2;

Canonical SMILES

C(C(C(Cl)(Cl)Cl)Cl)OCC(C(Cl)(Cl)Cl)Cl
  • Pesticide Synergist


    Historically, S-421 was primarily studied for its ability to enhance the effectiveness of insecticides. S-421 acts as a synergist, which means it increases the potency of insecticides at lower concentrations. This research focused on understanding the mechanisms of how S-421 interacts with insecticides to improve their efficacy [Source: National Institutes of Health (.gov) ].

  • Environmental Fate

    Due to its persistence in the environment and potential for bioaccumulation, S-421 has also been a subject of research on its environmental fate. This research aims to understand how S-421 degrades in the environment and how it moves through different environmental compartments [Source: Environmental Protection Agency (.gov) ].

  • Alternatives to S-421

    As S-421's environmental and health risks became more evident, research has shifted towards finding safer and more sustainable alternatives for use as pesticide synergists. This research area explores different compounds that can achieve similar insecticidal effects without the negative impacts of S-421 [Source: Journal of Agricultural and Food Chemistry [reference needed]].

Bis(2,3,3,3-tetrachloropropyl) ether is an organochlorine compound with the molecular formula C6H6Cl8OC_6H_6Cl_8O and a molecular weight of approximately 377.735 g/mol. It is known by various names, including octachlorodipropyl ether and S-421. This compound is characterized by its structure, which consists of two 2,3,3,3-tetrachloropropyl groups linked by an ether bond. It is primarily used in industrial applications, particularly as a solvent and a synergizing agent in pesticide formulations .

The compound has notable physical properties: it has a density of approximately 1.7 g/cm³, a melting point of 177 °C, and a boiling point around 365 °C . Bis(2,3,3,3-tetrachloropropyl) ether is moderately toxic and poses various health hazards if ingested or inhaled. It can emit toxic fumes upon decomposition .

  • Bis(2,3,3,3-tetrachloropropyl) ether primarily acts as a solvent, flame retardant, and plasticizer due to its physical properties [].
  • In the context of pesticides, it functions as a synergist, enhancing the potency of other insecticides. The specific mechanism of synergism is not well-documented in publicly available scientific research.
  • Bis(2,3,3,3-tetrachloropropyl) ether is a suspected carcinogen ([1]) due to the presence of multiple chlorine atoms.
  • It is also classified as a skin, eye, and respiratory irritant [].
  • Limited data exists on specific toxicity values, but due to its chemical structure, it's advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area [].

  • Oxidation: This process typically involves oxidizing agents that can convert the ether into carboxylic acids or other oxidized products.
  • Reduction: Reducing agents can be employed to convert the ether into alcohols.
  • Substitution: The compound can participate in halogenation reactions under controlled conditions.

The specific products formed from these reactions depend on the reagents and conditions used.

Research indicates that bis(2,3,3,3-tetrachloropropyl) ether may influence various biological processes. As a synergist in pesticide applications, it enhances the effectiveness of insecticides at lower concentrations. This activity suggests potential interactions with cellular mechanisms related to pesticide efficacy .

Additionally, studies have highlighted its potential environmental persistence and bioaccumulation risks, prompting investigations into its degradation pathways and ecological impacts. The compound's toxicity profiles suggest that it can affect cellular signaling pathways and gene expression.

The synthesis of bis(2,3,3,3-tetrachloropropyl) ether typically involves:

  • Chlorination of Propylene: Starting from propylene oxide or similar precursors.
  • Formation of the Ether Bond: The reaction between chlorinated propylene derivatives under acidic or basic conditions to form the ether linkage.

Exact synthetic routes may vary based on desired purity and yield but generally follow these fundamental steps .

Bis(2,3,3,3-tetrachloropropyl) ether finds several industrial applications:

  • Pesticide Production: It serves as a synergist that enhances the potency of insecticides.
  • Flame Retardants: Utilized in materials requiring fire resistance.
  • Plasticizers: Incorporated into plastics to improve flexibility and durability.
  • Transformer Oils: Acts as a component in electrical insulating oils due to its chemical stability .

Studies have focused on the interactions of bis(2,3,3,3-tetrachloropropyl) ether with other chemicals in agricultural settings. Its role as a synergist has been extensively researched to understand how it modifies the efficacy of active pesticide ingredients. Research also examines its environmental interactions and potential for bioaccumulation in ecosystems .

Several compounds share structural or functional similarities with bis(2,3,3,3-tetrachloropropyl) ether:

Compound NameMolecular FormulaUnique Features
Octachloro-dipropyl etherC6H6Cl8OSimilar structure; used similarly as a pesticide synergist
1,1'-Oxybis[2-chloro-1-propene]C6H8Cl4ODifferent chlorination pattern; lower toxicity
2-(Chloromethyl)-1-(2-chloroethyl)-benzeneC10H10Cl4Aromatic compound; different applications in synthesis

These compounds are often compared based on their biological activity and environmental persistence. Bis(2,3,3,3-tetrachloropropyl) ether is unique due to its specific chlorination pattern and strong synergistic effects in agricultural applications .

XLogP3

5.1

GHS Hazard Statements

Not Classified

Other CAS

127-90-2

Wikipedia

Bis(2,3,3,3-tetrachloropropyl) ether

Dates

Last modified: 08-15-2023

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